Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 5-aminopyrazole-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-3-15-8(13)6-5-11-12(7(6)10)9(14)16-4-2/h5H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDAMGOOPXGHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(=O)OCC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate (DEAP) is a compound that belongs to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DEAP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties . The presence of amino and carboxyl functional groups in DEAP enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that DEAP exhibits significant anticancer properties. For instance, compounds derived from 5-amino-pyrazoles have shown cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Table 1: Cytotoxic Activity of DEAP Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 15.0 | Induction of apoptosis |
| This compound | DU 205 | 18.5 | Cell cycle arrest |
| Pyrazolo[3,4-b]pyridine derivatives | CaCO-2 | 12.3 | Apoptosis through CDK inhibition |
Anti-inflammatory Activity
DEAP has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases .
Antibacterial and Antifungal Properties
The antibacterial activity of DEAP has been assessed against various bacterial strains. It has shown effectiveness against Gram-positive and Gram-negative bacteria. Additionally, antifungal activity has been reported, indicating a broad spectrum of antimicrobial properties .
Synthesis and Evaluation
A study focused on synthesizing DEAP derivatives demonstrated their potential as effective anticancer agents. The synthesized compounds were evaluated for their cytotoxicity using several cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced biological activity .
Case Study Example:
In a comparative study on pyrazole derivatives, DEAP was synthesized alongside other analogs. The evaluation showed that DEAP had a lower IC50 value compared to many other derivatives, suggesting superior potency against specific cancer cell lines .
Mechanistic Insights
Research into the mechanism of action for DEAP suggests that it may act through multiple pathways:
Scientific Research Applications
Medicinal Chemistry
Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate has been studied for its anticancer properties. Research indicates that pyrazole derivatives exhibit a range of bioactivities, including anti-inflammatory, antibacterial, and anticancer effects. Specifically, the compound has shown potential as a lead structure for developing novel anticancer agents due to its ability to inhibit cell proliferation in various cancer cell lines.
Cytotoxic Activity
In vitro studies have demonstrated that derivatives of this compound possess significant cytotoxic activity against murine mastocytoma cell lines. For instance, one derivative exhibited an IC50 value of 32 µg/mL, indicating its potential as an anticancer agent .
Agricultural Applications
The compound has also been explored for its potential use as a pesticide or herbicide. Pyrazole derivatives are known to exhibit herbicidal activity, making them candidates for developing environmentally friendly agricultural chemicals. The ability to inhibit specific plant enzymes can lead to effective weed management strategies without harming non-target species .
Materials Science
In materials science, this compound is being investigated for its properties in creating functional materials. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and sensor technology. Pyrazole compounds have shown promise as ligands in coordination chemistry due to their versatile binding properties .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines; potential lead for new drugs |
| Anti-inflammatory | Modulates inflammatory pathways; reduces inflammation in experimental models |
| Antibacterial | Exhibits activity against various bacterial strains; potential for antibiotic development |
| Herbicidal | Inhibits growth of specific weeds; environmentally friendly agricultural use |
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound derivatives:
- A study highlighted the synthesis of novel pyrazole derivatives that showed enhanced cytotoxicity against cancer cell lines compared to standard treatments .
- Another research focused on the design of pyrazole-based compounds targeting fibroblast growth factor receptors (FGFRs), demonstrating promising results against drug-resistant cancer cells .
Chemical Reactions Analysis
Cycloaddition and Multicomponent Reactions
Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate derivatives are synthesized via 1,3-dipolar cycloaddition and multicomponent reactions. For example:
-
1,3-Dipolar Cycloaddition : N-Aryl-C-ethoxycarbonylnitrile imines react with ethyl cyanoacetate to yield polysubstituted pyrazole-3,4-dicarboxylates (e.g., 4a-g ) under mild conditions .
-
Three-Component Synthesis : A zwitterionic intermediate, formed from isocyanides and dialkyl acetylenedicarboxylates, reacts with hydrazinecarboxamides to produce dialkyl 5-(alkylamino)-1-aryl-1H-pyrazole-3,4-dicarboxylates .
| Reaction Type | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Ethyl cyanoacetate, nitrile imines, RT | 45–56% | |
| Three-Component Reaction | Isocyanides, acetylenedicarboxylates, acetone | 75–87% |
Condensation and Cyclization
The amino group facilitates cyclization to form fused heterocycles:
-
Pyrazolo[4,3-d]pyridazine-4,7-diones : Reaction of pyrazole-3,4-dicarboxylates (e.g., 4a ) with hydrazine yields pyridazine-diones (5a ) via intramolecular cyclization .
-
Pyrazolo[1,5-a]pyrimidines : 5-Aminopyrazoles react with dielectrophiles to form fused systems, leveraging tautomerization (3- vs. 5-tautomers) .
Example :
textDiethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylate (4a) + Hydrazine → Pyrazolo[4,3-d]pyridazine-4,7-dione (5a) Yield: 56% | IR: 1725 cm⁻¹ (C=O) | ¹H NMR: δ 1.33 (t, CH₃)[4]
Functional Group Transformations
The ester and amino groups undergo diverse transformations:
Comparison with Similar Compounds
Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate (11b)
- Structure: Incorporates a fused pyran ring, a cyano group, and a hydroxylated pyrazole.
- Key Differences : The hydroxyl group enhances polarity and hydrogen-bonding capacity compared to the ethoxycarbonyl groups in the target compound. This may increase solubility in polar solvents but reduce stability under acidic conditions .
- Applications : Used in heterocyclic synthesis for bioactive molecules, leveraging its multifunctional reactivity .
Diethyl 4-[5-(4-Chlorophenyl)-1H-Pyrazol-4-yl]-2,6-Dimethyl-1,4-Dihydro-Pyridine-3,5-Dicarboxylate
- Structure : Features a dihydro-pyridine ring fused to a 4-chlorophenyl-substituted pyrazole.
- The dihydro-pyridine moiety may confer conformational rigidity, impacting binding interactions in medicinal chemistry applications .
C. Macrocyclic Pyrazole Derivatives (Scheme 1, )
- Structure : Integrates pyrazole into a macrocyclic scaffold with aryl and carbamoyl groups.
- Key Differences : Macrocyclization increases molecular weight and conformational stability, favoring applications in supramolecular chemistry or as ligands in catalysis. However, synthetic complexity limits scalability compared to the simpler diethyl dicarboxylate derivative .
Commercial and Practical Considerations
Tabulated Comparison of Key Pyrazole Derivatives
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves solvent selection, temperature control, and stoichiometric adjustments. For pyrazole derivatives, refluxing in 1,4-dioxane/DMF mixtures with hydrazine derivatives (e.g., phenylhydrazine) under acidic workup conditions has proven effective . Parallel monitoring via TLC or HPLC ensures reaction completion. Purification via recrystallization (e.g., DMF/EtOH mixtures) removes unreacted intermediates .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms functional groups and regioselectivity. For example, the ethyl ester protons resonate at δ ~1.2–4.3 ppm, while pyrazole NH₂ appears as a broad singlet .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., using Bruker SMART 6000 CCD detectors) provides absolute configuration and hydrogen-bonding networks. Data collection at low temperatures (e.g., 100–123 K) minimizes thermal motion artifacts .
Q. How do researchers resolve contradictions in reported synthetic routes for pyrazole dicarboxylates?
- Methodological Answer : Systematic comparison of reaction conditions (e.g., solvent polarity, catalyst use) is essential. For example, hydrazine hydrate in dioxane yields higher regiopurity than phenylhydrazine in ethanol . Cross-validate results via independent characterization (e.g., SC-XRD vs. 2D NMR) to rule out polymorphic variations .
Advanced Research Questions
Q. What strategies are employed to analyze supramolecular interactions in crystalline this compound?
- Methodological Answer : Graph-set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., N–H···O and π-stacking). Use SHELXL-generated .res files to map donor-acceptor distances and angles. ORTEP-3 visualizes molecular packing, while Mercury software quantifies interaction energies .
Q. How can computational modeling complement experimental data for this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electrostatic potential surfaces, aiding in understanding nucleophilic/electrophilic sites. Compare computed IR spectra with experimental data to validate tautomeric forms .
Q. What experimental protocols ensure stability during bioactivity assays?
- Methodological Answer : Store the compound in anhydrous DMSO at –20°C to prevent hydrolysis. For in vitro assays (e.g., antitumor activity), use PBS buffer (pH 7.4) with ≤1% DMSO to maintain solubility and avoid cytotoxicity artifacts .
Q. How do researchers address discrepancies in hydrogen-bonding patterns across polymorphs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
